
N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include the compound’s reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide, focusing on six unique applications:
Antimicrobial Activity
This compound has shown potential antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. This application is particularly important in the context of rising antibiotic resistance .
Antioxidant Research
N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide exhibits antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Researchers study its ability to neutralize free radicals and protect cells from oxidative damage. This application is relevant in the development of treatments for conditions such as neurodegenerative diseases and cancer .
Cancer Research
In cancer research, this compound is investigated for its potential anti-tumor properties. Its ability to interfere with cancer cell proliferation and induce apoptosis makes it a promising candidate for the development of new cancer therapies. Studies focus on understanding its mechanisms of action and optimizing its efficacy against various cancer types .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-7-5-6-10-18(15)19(22)20-13-11-17(12-14-21)16-8-3-2-4-9-16/h2-10,17,21H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQBNLJHFQDRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)
![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)
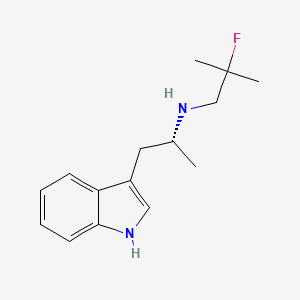
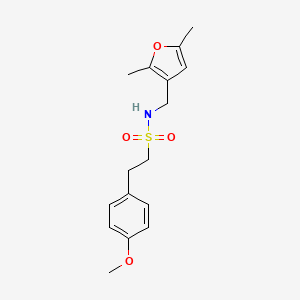
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)
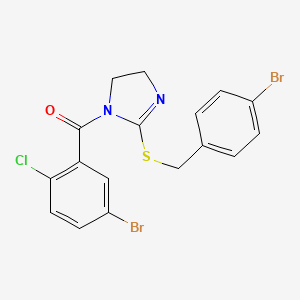
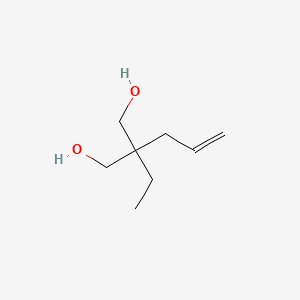
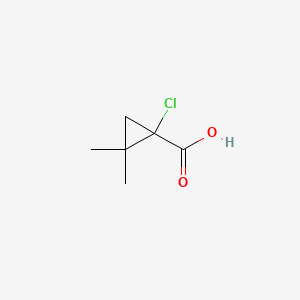
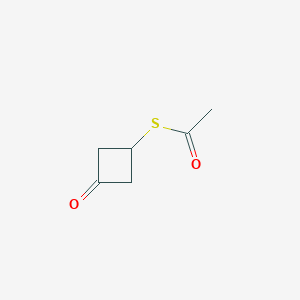
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)